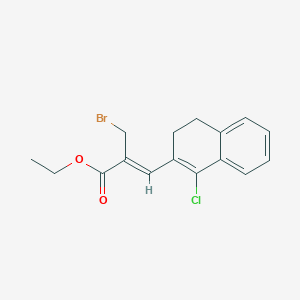
Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.
Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The bromomethylated intermediate is then subjected to esterification with ethyl acrylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the product.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl and chloro groups.
Addition Reactions: The double bond in the prop-2-enoate moiety can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or alkanes.
科学的研究の応用
Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro-substituted dihydronaphthalene ring may interact with hydrophobic pockets in target molecules, influencing their activity.
類似化合物との比較
Similar Compounds
Ethyl (2Z)-2-(bromomethyl)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.
Ethyl (2Z)-2-(chloromethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate: Similar structure but with a chloromethyl group instead of the bromomethyl group.
Uniqueness
Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate is unique due to the combination of the bromomethyl group and the chloro-substituted dihydronaphthalene ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1242317-03-8 |
|---|---|
分子式 |
C16H16BrClO2 |
分子量 |
355.7 g/mol |
IUPAC名 |
ethyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C16H16BrClO2/c1-2-20-16(19)13(10-17)9-12-8-7-11-5-3-4-6-14(11)15(12)18/h3-6,9H,2,7-8,10H2,1H3/b13-9+ |
InChIキー |
IWOVTVUQTDVVSX-UKTHLTGXSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr |
正規SMILES |
CCOC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)
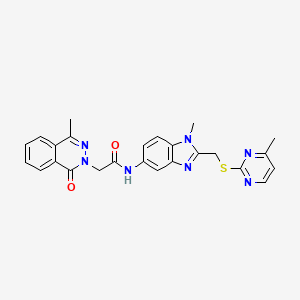


![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)

![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
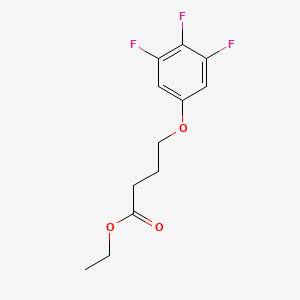
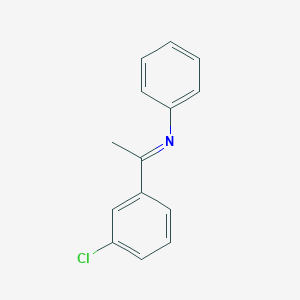

![4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)](/img/structure/B12638312.png)
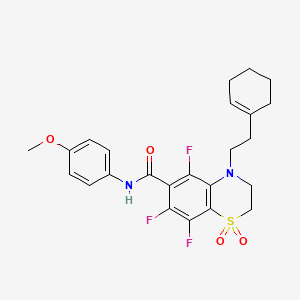
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
